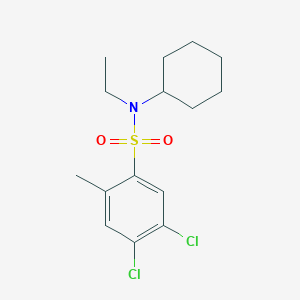
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide, also known as DCAMBS, is a sulfonamide derivative that has been used as a research tool in the field of neuroscience. It has been shown to modulate the activity of certain ion channels and receptors in the brain, making it a useful compound for studying the mechanisms of neuronal signaling and synaptic plasticity.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide is not fully understood, but it is thought to involve binding to specific sites on ion channels and receptors in the brain. By binding to these sites, this compound can modulate the activity of the channels and receptors, leading to changes in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the brain. It can enhance the activity of voltage-gated calcium channels and NMDA receptors, leading to increased calcium influx into neurons and enhanced synaptic plasticity. It can also modulate the activity of GABA receptors, leading to changes in inhibitory signaling in the brain. These effects can have a variety of downstream effects on neuronal function, including changes in synaptic strength, neuronal excitability, and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide in lab experiments is its specificity for certain ion channels and receptors in the brain. By selectively modulating the activity of these channels and receptors, researchers can gain insights into the mechanisms of neuronal signaling and synaptic plasticity. However, one limitation of using this compound is that it can have off-target effects on other ion channels and receptors, making it difficult to interpret the results of experiments.
Orientations Futures
There are several areas of future research that could be explored using 4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide. One area of interest is the role of this compound in modulating synaptic plasticity in different brain regions and under different conditions. Another area of interest is the use of this compound as a tool for studying the mechanisms of neurological disorders, such as epilepsy and Alzheimer's disease. Finally, researchers could explore the use of this compound as a potential therapeutic agent for these disorders, based on its ability to modulate neuronal signaling and synaptic plasticity.
Méthodes De Synthèse
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide can be synthesized by reacting 4,5-dichloro-2-methylbenzenesulfonyl chloride with cyclohexylamine and ethylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 50-60%, and the purity of the product can be confirmed by NMR spectroscopy.
Applications De Recherche Scientifique
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzene-1-sulfonamide has been used extensively in research on ion channels and receptors in the brain. It has been shown to modulate the activity of several types of ion channels, including voltage-gated calcium channels, NMDA receptors, and GABA receptors. By studying the effects of this compound on these channels, researchers can gain insights into the mechanisms of neuronal signaling and synaptic plasticity.
Propriétés
IUPAC Name |
4,5-dichloro-N-cyclohexyl-N-ethyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO2S/c1-3-18(12-7-5-4-6-8-12)21(19,20)15-10-14(17)13(16)9-11(15)2/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEFKINMTOHGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one](/img/structure/B2625859.png)



![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2625864.png)



![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)
![2-[(4-Chloro-3-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2625875.png)
![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)
![3-(3-hydroxypropyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625877.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)